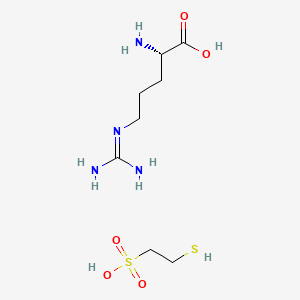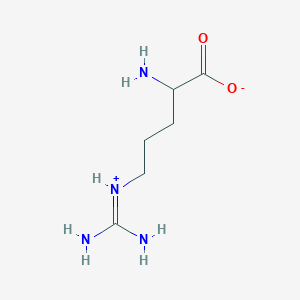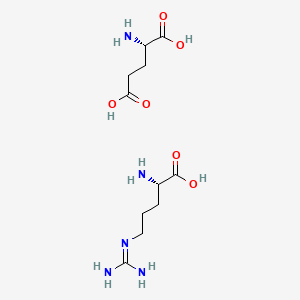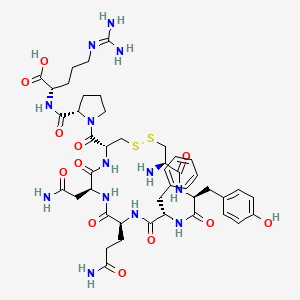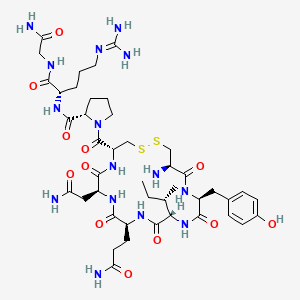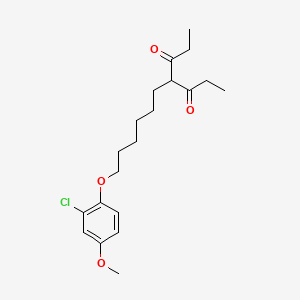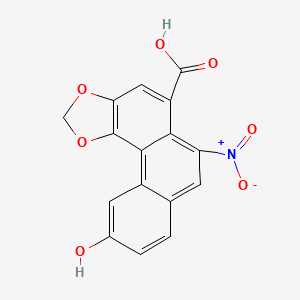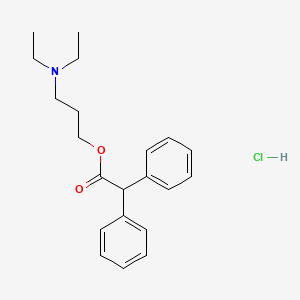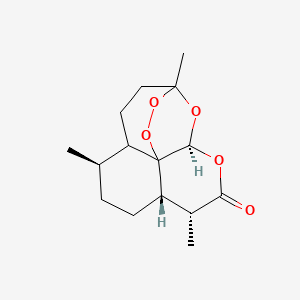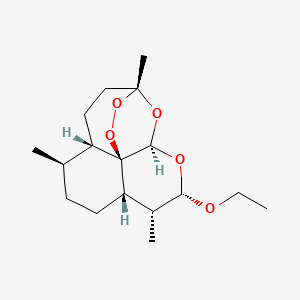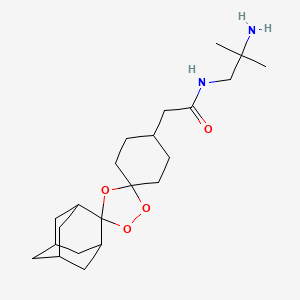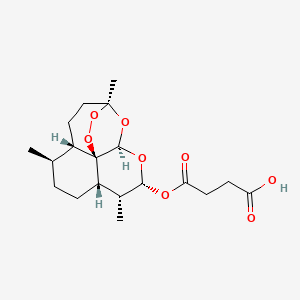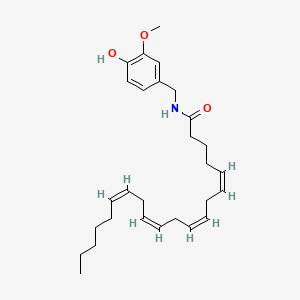
Aviglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethoxyvinylglycine is a naturally occurring plant growth regulator that was first patented in 1973. It is known for its ability to competitively inhibit 1-aminocyclopropane-1-carboxylic acid synthase, an enzyme responsible for the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, the immediate precursor of ethylene in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethoxyvinylglycine can be synthesized through various chemical routes. One common method involves the reaction of glycine with ethylene oxide to form 2-aminoethoxyacetic acid, which is then converted to aminoethoxyvinylglycine through a series of chemical reactions involving vinylation and subsequent purification steps .
Industrial Production Methods
Industrial production of aminoethoxyvinylglycine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Aminoethoxyvinylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Aminoethoxyvinylglycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is employed in studies related to plant physiology and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in agriculture to regulate the ripening of fruits and extend their shelf life
Mechanism of Action
Aminoethoxyvinylglycine exerts its effects by inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid synthase, which is crucial for ethylene biosynthesis in plants. By blocking this enzyme, aminoethoxyvinylglycine effectively reduces ethylene production, thereby delaying ripening and senescence in fruits. The molecular targets involved include the active sites of the enzyme, where aminoethoxyvinylglycine binds competitively .
Comparison with Similar Compounds
Similar Compounds
Rhizobitoxine: Another inhibitor of ethylene biosynthesis.
Aminooxyacetic acid: Known for its broad inhibitory spectrum on aminotransferases.
Uniqueness
Aminoethoxyvinylglycine is unique due to its specific mode of action as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid synthase. This specificity makes it particularly effective in regulating ethylene production in plants, which is not as pronounced in other similar compounds .
Properties
CAS No. |
49669-74-1 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
InChI Key |
USGUVNUTPWXWBA-HNQUOIGGSA-N |
SMILES |
C(COC=CC(C(=O)O)N)N |
Isomeric SMILES |
C(CO/C=C/C(C(=O)O)N)N |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N |
Appearance |
Solid powder |
Key on ui other cas no. |
49669-74-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55720-26-8 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aviglycine; NSC 234613; NSC-234613; NSC234613; Antibiotic Ro 20-4468/001; Ro 4468; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aviglycine, also known as [(S)-trans-2-amino-4-(2 aminoethoxy)-3-butenoic acid hydrochloride], is a known inhibitor of ethylene biosynthesis. [, ] Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence, as well as natural flowering in certain species like pineapple. [, ] this compound disrupts ethylene production, thereby influencing these ethylene-regulated processes.
A: this compound is primarily used to control natural flowering (also known as precocious flowering) in pineapple cultivation. [, ] Uncontrolled flowering disrupts harvest schedules and reduces marketable fruit yield. this compound application, particularly in cultivars like 'Tainon 17' and 'MD-2', has proven effective in delaying or inhibiting this natural flowering process. [, ]
A: Research indicates that both the timing and concentration of this compound application are crucial for its effectiveness. [, ] For instance, in 'Tainon 17' pineapple, four to five applications of 500 mg/L this compound at 10-15 day intervals effectively delayed flowering. [] Similarly, in 'MD-2' pineapple, weekly sprays of 100 mg/L significantly reduced natural induction compared to biweekly sprays or lower concentrations. [] Importantly, initiating this compound treatment after the onset of natural induction can lead to fruit deformity and significant losses. []
A: While pineapple flowering control is a primary application, studies suggest this compound might have other uses. For example, in apple orchards, this compound effectively reduced pre-harvest fruit drop and delayed fruit maturity in cultivars like 'Hi Early Delicious' and 'Law Rome Beauty'. [] Furthermore, research indicates its potential to mitigate chlorotic foliar injury caused by the black pecan aphid in pecan trees. []
A: While this compound demonstrates potential in regulating plant physiological processes, certain limitations exist. One study on alligatorweed revealed that while this compound reduced stem fragmentation after herbicide application, it also antagonized the herbicide's efficacy and increased belowground biomass. [] This highlights the need for careful consideration of dosage and potential antagonistic effects when integrating this compound with other agricultural chemicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


